molecular formula C9H12ClNO4S B5521181 N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B5521181
M. Wt: 265.71 g/mol
InChI Key: GHEPTSKRLKKKDR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl aromatic ring linked to a methanesulfonamide group (-SO₂NH₂). This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic frameworks and sulfur-containing bioactive molecules . Evidence from synthesis protocols indicates its utility in generating derivatives with varied biological activities, such as antimicrobial or enzyme-inhibitory properties .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S/c1-14-8-5-7(11-16(3,12)13)9(15-2)4-6(8)10/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEPTSKRLKKKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Oxidation Products: Compounds with oxidized methoxy groups.

    Reduction Products: Compounds with reduced methoxy groups.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the NBOMe Series

The NBOMe family (e.g., 25C-NBOMe, 25B-NBOMe) shares the 4-chloro-2,5-dimethoxyphenyl moiety but differs in the amine substituent. For instance:

  • 25C-NBOMe : Features a benzylamine group (N-[(2-methoxyphenyl)methyl]ethanamine) instead of methanesulfonamide .
  • 25C-NBOH and 25C-NBF : Replace the methoxybenzyl group with hydroxybenzyl or fluorobenzyl substituents, respectively .

Key Differences :

  • Pharmacological Activity: NBOMe compounds are potent serotonin 5-HT₂A receptor agonists with hallucinogenic effects, whereas N-(4-chloro-2,5-dimethoxyphenyl)methanesulfonamide lacks documented psychedelic activity and is primarily a synthetic intermediate .
  • Toxicity : NBOMe derivatives are associated with severe neurotoxicity and fatalities, while sulfonamide analogs are generally safer in controlled settings .
Table 1: Structural and Functional Comparison
Compound Substituent on N-Atom Molecular Weight (g/mol) Primary Use/Activity
N-(4-Cl-2,5-DMP)methanesulfonamide Methanesulfonamide (-SO₂NH₂) ~275.7* Organic synthesis intermediate
25C-NBOMe N-(2-Methoxybenzyl)ethanamine ~391.9 Psychedelic agonist
25C-NBOH N-(2-Hydroxybenzyl)ethanamine ~363.8 Research tool (5-HT₂A studies)
25C-NBF N-(2-Fluorobenzyl)ethanamine ~365.8 Radioligand development

*Calculated based on formula C₉H₁₁ClNO₅S.

Sulfonamide Derivatives with Similar Aromatic Systems

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Contains a nitro group and acetamide side chain. Unlike the target compound, it exhibits intermolecular hydrogen bonding, influencing crystallinity and stability .
  • 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] () : A bis-azo derivative with a larger molecular framework, used in dye chemistry rather than medicinal applications .

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